molecular formula C14H10O3 B11883866 4-Methoxy-6h-benzo[c]chromen-6-one CAS No. 39597-28-9

4-Methoxy-6h-benzo[c]chromen-6-one

Cat. No.: B11883866
CAS No.: 39597-28-9
M. Wt: 226.23 g/mol
InChI Key: PSTHDFUNPRGLLR-UHFFFAOYSA-N
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Description

4-Methoxy-6h-benzo[c]chromen-6-one is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents for central nervous system (CNS) disorders and hormone-related cancers. This compound belongs to the 6H-benzo[c]chromen-6-one class, which is structurally analogous to urolithins, the bioavailable metabolites of the natural product ellagic acid . Research on closely related derivatives has identified this core structure as a promising template for phosphodiesterase 2 (PDE2) inhibition . PDE2 is an enzyme highly expressed in the brain, and its inhibition is a recognized strategy for enhancing cyclic nucleotide signaling, potentially leading to cognitive improvement and neuroprotection. Compounds based on this scaffold have demonstrated protective effects against corticosterone-induced neurotoxicity in hippocampal HT-22 cell models, suggesting their value in researching neurodegenerative diseases such as Alzheimer's . Furthermore, structural modifications to the 6H-benzo[c]chromen-6-one core can significantly alter its biological selectivity. Specific substitution patterns can shift its activity towards becoming a potent and selective agonist for the estrogen receptor beta (ERβ) . This makes it a valuable chemical tool for probing the distinct physiological roles of ERβ versus ERα in cancer biology, inflammation, and metabolic diseases. The methoxy substitution on this particular derivative is designed to influence its lipophilicity (ClogP), a key parameter for optimizing blood-brain barrier penetration for CNS targets or fine-tuning receptor binding affinity . As a research chemical, this compound offers researchers a versatile building block for synthesizing novel analogues and investigating new mechanisms of action. Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39597-28-9

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

4-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O3/c1-16-12-8-4-7-10-9-5-2-3-6-11(9)14(15)17-13(10)12/h2-8H,1H3

InChI Key

PSTHDFUNPRGLLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies and Strategies for 6h Benzo C Chromen 6 Ones and Their 4 Methoxy Derivatives

Established Retrosynthetic Approaches

The foundational strategies for constructing the 6H-benzo[c]chromen-6-one core have traditionally relied on cyclization reactions, forming the key lactone ring. These methods have been refined over time to improve yields and substrate scope.

Cyclization Strategies for the Benzo[c]chromenone Core

Retrosynthetic analysis of 6H-benzo[c]chromen-6-ones often points to a disconnection of the ester bond within the lactone ring, leading to biaryl precursors. tubitak.gov.tr A primary and classical approach involves the intramolecular cyclization of these biaryl intermediates. This strategy is central to many synthetic routes, with the final ring-closing step being a critical transformation.

Intramolecular Cyclization of Biaryl Intermediates in 6H-Benzo[c]chromen-6-one Synthesis

The formation of the 6H-benzo[c]chromen-6-one skeleton is frequently achieved through the lactonization of biaryl carboxylic acids. orgsyn.org This process can be promoted by various reagents and conditions. For instance, the cyclization of aryl 2-bromobenzoates can be induced by microwave irradiation in the presence of a base like potassium carbonate. acs.org More recently, methods involving the intramolecular C-H/C-H coupling of two arenes have been developed, offering a direct route to the chromene system. nih.gov

Classical Methodologies Involving o-Bromobenzoic Acid and Phenol Reactants

A long-standing method for the synthesis of the biaryl precursors required for 6H-benzo[c]chromen-6-ones involves the reaction between an o-bromobenzoic acid and a phenol. tubitak.gov.tr This approach, however, often requires the use of an organometallic catalyst and may be limited to highly activated substrates, sometimes resulting in low yields. tubitak.gov.tr For example, the synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one can be achieved by reacting 2-bromobenzoic acids with resorcinol (B1680541) in the presence of copper sulfate (B86663) and sodium hydroxide (B78521). nih.gov

Metal-Catalyzed Synthetic Routes

Modern organic synthesis has heavily relied on the power of metal catalysis to forge challenging chemical bonds with high efficiency and selectivity. The synthesis of 6H-benzo[c]chromen-6-ones and their precursors has greatly benefited from these advancements, particularly through cross-coupling reactions.

Suzuki Coupling Reactions for Biaryl Precursor Formation

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, especially in the synthesis of biaryl compounds. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium complex. This methodology has been widely adopted for the synthesis of the biaryl intermediates necessary for constructing 6H-benzo[c]chromen-6-ones. semanticscholar.orgnih.gov

Palladium catalysts are paramount in the synthesis of 6H-benzo[c]chromen-6-ones, not only for the formation of the biaryl linkage but also for the subsequent cyclization step. nih.gov Palladium-catalyzed intramolecular C-H bond activation has emerged as an efficient method for the direct synthesis of the benzo[c]chromen-6-one core from appropriately substituted precursors. nih.govresearchgate.net For instance, palladium(II) acetate (B1210297) in the presence of suitable ligands and bases can effectively catalyze the cyclization of diazonium salts to form the desired lactone structure. nih.gov

One-pot procedures that combine a Suzuki-Miyaura cross-coupling with a subsequent lactonization step have been developed to streamline the synthesis of 6H-benzo[c]chromen-6-ones. semanticscholar.org These domino reactions offer an efficient and environmentally friendly approach, often utilizing water as a solvent. semanticscholar.org The choice of palladium catalyst, base, and ligand is crucial for optimizing the reaction conditions and achieving high yields. semanticscholar.org

Catalyst/ReagentReactantsProductYield (%)Reference
Pd(OAc)₂, K₃PO₄, PCy₃Aryl halide, Arylboronic acid6H-Benzo[c]chromen-6-oneHigh semanticscholar.org
Pd(OAc)₂, dppp, PivOH, K₂CO₃Diazonium saltSubstituted 6H-Benzo[c]chromen-6-oneExcellent nih.gov
CuSO₄, NaOH2-Bromobenzoic acid, Resorcinol3-Hydroxy-6H-benzo[c]chromen-6-one47.0 nih.gov
Microwave, K₂CO₃Aryl 2-bromobenzoate6H-Benzo[c]chromen-6-one50-72 acs.org
Pd(0)Aryl halide, Arylboronic acidBiaryl intermediateModerate to Excellent researchgate.net

Copper-Catalyzed Remote C-H Oxygenation in Benzo[c]chromen-6-one Synthesis

While direct copper-catalyzed C-H oxygenation for the synthesis of benzo[c]chromen-6-ones is not extensively documented in the provided results, related copper-catalyzed methodologies for C-H functionalization highlight the potential of this approach. For instance, copper-catalyzed remote C-H arylation of polycyclic aromatic hydrocarbons (PAHs) has been successfully developed. nih.gov This method utilizes aryliodonium salts as arylating reagents and demonstrates regioselectivity in the functionalization of complex aromatic systems. nih.gov Although this specific example focuses on arylation rather than oxygenation, it underscores the feasibility of using copper catalysts to activate and functionalize specific C-H bonds in polycyclic structures, a key step that could be adapted for the synthesis of benzo[c]chromen-6-ones.

Furthermore, copper catalysts have been effectively used in the synthesis of other heterocyclic compounds through aerobic oxidative cyclization. rsc.org The synthesis of benzofurans from phenols and alkynes, for example, involves a copper-catalyzed sequential nucleophilic addition and oxidative cyclization. rsc.org This strategy of employing a copper catalyst to mediate cyclization and oxidation in a one-pot procedure could be conceptually applied to the formation of the lactone ring in benzo[c]chromen-6-ones from appropriate precursors.

Rhodium(III)-Catalyzed C-H Functionalization and Intramolecular Annulation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds, including 6H-benzo[c]chromenes. rsc.orgnih.gov This methodology often involves the annulation of various starting materials through a cascade process, demonstrating high atom and step economy. rsc.orgnih.gov

One notable approach describes a three-component cascade reaction for the synthesis of 6H-benzo[c]chromenes. rsc.orgnih.gov This reaction utilizes Rh(III)-catalyzed annulation of aryl ketone O-acyloximes, quinones, and acetone (B3395972), where acetone serves as both a co-solvent and a reactant. rsc.orgnih.gov The process is characterized by its high efficiency, broad substrate scope, and excellent functional group compatibility, affording the desired products in good yields. rsc.orgnih.gov

Furthermore, rhodium(III)-catalyzed intramolecular annulation of benzamides bearing tethered alkynes has been developed for the synthesis of related fused heterocyclic systems like indolizinones and quinolizinones. rsc.orgnih.gov This reaction proceeds through C-H activation and demonstrates a wide substrate scope, including various heterocyclic substrates, and excellent functional-group tolerance. rsc.orgnih.gov This highlights the versatility of Rh(III) catalysis in constructing complex polycyclic structures through intramolecular C-H functionalization, a strategy that holds promise for the targeted synthesis of substituted benzo[c]chromen-6-ones. The general applicability of this method is further supported by its use in the synthesis of isoquinolone scaffolds from petrochemical feedstocks. organic-chemistry.org

Palladium-Catalyzed Intramolecular Direct Heteroarylation (for related scaffolds)

Palladium-catalyzed intramolecular C-H/C-H coupling has been successfully employed to generate 6H-benzo[c]chromenes from two simple arenes. nih.gov This approach is notable for its broad substrate scope, good tolerance of various functional groups, and the use of molecular oxygen as the terminal oxidant. nih.gov The effectiveness of this methodology has been demonstrated through the concise total synthesis of the natural product cannabinol. nih.gov

While the direct application to 4-methoxy-6H-benzo[c]chromen-6-one is not explicitly detailed, the synthesis of multiply fused heteroaromatic compounds through palladium-catalyzed intramolecular C-H arylation of pyridine (B92270) derivatives showcases the potential of this strategy. beilstein-journals.org In these reactions, a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, facilitates the cyclization to form complex ring systems in moderate to excellent yields. beilstein-journals.org This method provides a viable pathway for constructing fused ring structures and is expected to be useful for synthesizing functional materials and bioactive molecules. beilstein-journals.org An efficient palladium-catalyzed C-H bond activation for the synthesis of benzo[c]chromen-6-ones using diazonium salts has also been described. researchgate.net

Radical-Mediated Cyclization Methodologies

Radical cyclizations offer a powerful alternative for the construction of the 6H-benzo[c]chromen-6-one framework. These methods often proceed under mild conditions and can tolerate a variety of functional groups.

Tri-n-butyltin Hydride (Bu3SnH) Mediated Oxidative Radical Cyclizations

The use of tri-n-butyltin hydride (Bu3SnH) in mediating radical cyclizations is a well-established method for forming carbon-carbon bonds. researchgate.netyoutube.comorganic-chemistry.org In the context of 6H-benzo[c]chromen-6-one synthesis, this approach has been utilized to overcome challenges associated with other cyclization methods. researchgate.net Attempts to synthesize the target compounds through the cyclization of o-(benzoyl)aryl radicals were unsuccessful due to the preferred trans conformation of the ester. researchgate.net To circumvent this issue, a strategy involving the cyclization of o-(benzyloxy)aryl or o-[(aryloxy)methyl]aryl radicals to form the 6H-benzo[c]chromene core, followed by oxidation, was successfully employed. researchgate.net

For instance, the synthesis of 3-methoxy-6H-benzo[c]chromen-6-one, a biologically active natural product, was achieved using a Bu3SnH-mediated cyclization of 1-benzyloxy-2,4-dibromo-5-methoxybenzene to yield 3-methoxy-6H-benzo[c]chromene. researchgate.net This intermediate was then oxidized at the 6-position using pyridinium (B92312) chlorochromate (PCC) to afford the final product. researchgate.net A key consideration in these radical cyclizations is the potential for rearrangement of the intermediate spirodienyl radical. To obtain a single product, the cyclization must be designed so that any rearrangement leads to the same product. researchgate.net

Starting MaterialReagentsProductYield (%)
1-benzyloxy-2,4-dibromo-5-methoxybenzene1. Bu3SnH, AIBN 2. PCC3-methoxy-6H-benzo[c]chromen-6-oneNot specified

Photocatalytically Triggered Single-Electron Transfer and Aryl Radical Generation

Visible-light photocatalysis has emerged as a mild and efficient tool for generating aryl radicals, which can then undergo cyclization to form complex molecular architectures. acs.orgacs.orgnih.govnih.gov This approach often avoids the use of harsh reagents and high temperatures. nih.gov

A notable strategy involves the use of S-aryl dibenzothiophenium salts, which are prepared through a regioselective C-H sulfenylation of o-benzyl-protected phenols. acs.orgacs.org These salts serve as precursors for 6H-benzo[c]chromenes. The reaction is initiated by a photocatalytically triggered single-electron transfer to the sulfonium (B1226848) salt, leading to the formation of an aryl radical via the cleavage of the S-Arexo bond. acs.orgacs.org This aryl radical then undergoes a kinetically favored 5-exo-trig cyclization, followed by a ring expansion that is driven by rearomatization to yield the desired 6H-benzo[c]chromene scaffold. acs.orgacs.org This light-driven reaction is compatible with a range of substituents, including fluoro, chloro, sulfone, and trifluoromethyl groups, and has been shown to be scalable. acs.org

SubstrateConditionsProductYield (%)
S-Aryl dibenzothiophenium saltsVisible light, photocatalyst6H-Benzo[c]chromenesGood to excellent

Pschorr-Type Cyclization Pathways to 6H-Benzo[c]chromenes

The Pschorr cyclization and its modern variants provide another avenue for the synthesis of 6H-benzo[c]chromenes. acs.orgacs.org This reaction traditionally involves the intramolecular cyclization of a diazonium salt onto an aromatic ring. More contemporary approaches utilize photoredox catalysis to generate the key radical intermediate under mild conditions.

In the context of 6H-benzo[c]chromene synthesis, a photoredox-promoted radical generation is expected to initiate a Pschorr-type cyclization. acs.orgacs.org This involves the formation of an aryl radical which then cyclizes onto an adjacent aromatic ring to form the tricyclic core of the benzo[c]chromene system. Mechanistic studies have revealed that this process can proceed through a kinetically favored 5-exo-trig cyclization followed by a ring expansion to furnish the final product. acs.orgacs.org This pathway highlights the utility of radical-based strategies in constructing the 6H-benzo[c]chromene scaffold.

Cycloaddition and Condensation Reactions in 6H-Benzo[c]chromen-6-one Synthesis

Among the most efficient and straightforward methods for constructing the 6H-benzo[c]chromen-6-one skeleton are those involving cycloaddition and condensation reactions. tubitak.gov.tr These methods typically involve the reaction of a Michael acceptor, such as a chromenone or chalcone (B49325), with a dicarbonyl compound to build the new carbocyclic ring onto the existing chromene or coumarin (B35378) core. researchgate.net

The reaction of chromenone derivatives with dicarbonyl compounds or their equivalents, like silyl (B83357) enol ethers, provides a direct route to functionalized 6H-benzo[c]chromen-6-ones. researchgate.net One such strategy involves the one-pot, multistep transformation of 2-(trifluoromethyl)-4H-chromen-4-ones with reagents like dimethyl 1,3-acetonedicarboxylate, ethyl cyanoacetate, or diethyl malonate to yield the target benzo[c]chromenone structure. tubitak.gov.tr

Another notable example is the regioselective synthesis through a one-pot cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. researchgate.net This reaction, while providing a single-step route to the benzo[c]chromenone system, has been reported to result in moderate yields. researchgate.net These reactions proceed via a sequence that can include Michael addition, followed by domino retro-Michael-aldol-lactonization steps to form the final product. researchgate.net

Chromenone SubstrateDicarbonyl Compound/EquivalentKey Features of ReactionResulting Structure Type
4-Chloro-2-oxo-2H-chromene-3-carbaldehyde1,3-Bis(silyloxy)-1,3-butadienesOne-pot regioselective cyclocondensation. researchgate.netBenzo[c]chromen-6-one researchgate.net
2-(Trifluoromethyl)-4H-chromen-4-onesDimethyl 1,3-acetonedicarboxylateOne-pot, multistep transformation. tubitak.gov.trFunctionalized 6H-benzo[c]chromen-6-one tubitak.gov.tr
3-Formylcoumarin1,3-Bis(silylenol ethers)Michael addition followed by cyclization. tubitak.gov.trresearchgate.net6H-Benzo[c]chromen-6-one tubitak.gov.tr

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors in heterocyclic synthesis due to their α,β-unsaturated ketone moiety, which acts as an excellent Michael acceptor. ekb.egnih.gov The cyclocondensation of chalcones with 1,3- or 1,5-dicarbonyl compounds is a well-established and efficient method for synthesizing 6H-benzo[c]chromen-6-ones. tubitak.gov.trresearchgate.net

The reaction of 2'-hydroxychalcones with compounds like ethyl acetoacetate (B1235776) proceeds through a sequence of trans-esterification, intramolecular Michael addition, Robinson annulation, and finally, oxidative aromatization to furnish the functionalized 6H-benzo[c]chromen-6-one core in moderate yields. researchgate.net This approach leverages the inherent reactivity of the chalcone scaffold to construct the fused ring system. researchgate.net

Chalcone TypeDicarbonyl CompoundKey Reaction StepsResulting Structure Type
2'-HydroxychalconesEthyl acetoacetateTrans-esterification, Michael addition, Robinson annulation, oxidative aromatization. researchgate.netFunctionalized 6H-benzo[c]chromen-6-one researchgate.net
Thiophene analogues of chalconesCyclohexanoneSolvent-free Michael addition to form 1,5-diketone intermediate, followed by cyclization. researchgate.netTetrahydro-benzo[c]chromen-6-one derivatives researchgate.net

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecular architectures like 6H-benzo[c]chromenes by combining three or more starting materials in a single synthetic operation. rsc.org This approach enhances synthetic efficiency and allows for divergent synthesis to create a diverse range of scaffolds. rsc.org

A notable metal-free approach involves a three-step sequence that begins with variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form a chromene core. rsc.org The key step is a highly regioselective intermolecular Diels-Alder cycloaddition between the resulting 3-vinyl-2H-chromene and a dienophile like methyl propiolate. This is followed by an oxidative aromatization of the intermediate to yield the final 6H-benzo[c]chromene product with good yields. rsc.org Another example is the synthesis of related benzochromene structures through the condensation of a naphthol, various aromatic aldehydes, and malononitrile, catalyzed by a base like piperidine (B6355638) under microwave irradiation. nih.gov

Metal-Free Synthetic Approaches to 6H-Benzo[c]chromen-6-ones

Driven by the principles of green chemistry, significant effort has been directed towards developing metal-free synthetic routes to avoid the cost, toxicity, and challenging removal of transition metal catalysts. rsc.org These approaches often rely on radical cyclizations or base-promoted reactions. orgsyn.orgnih.gov

A prominent metal-free method for synthesizing 6H-benzo[c]chromen-6-ones involves the direct intramolecular dehydrogenative coupling of biaryl-2-carboxylic acids. orgsyn.org This transformation can be achieved using potassium peroxydisulfate (B1198043) (K₂S₂O₈) as the oxidant, often with a catalytic amount of silver nitrate, in an acetonitrile (B52724)/water solvent system. orgsyn.org This method is advantageous as it starts from readily available biaryl-2-carboxylic acids and is reportedly insensitive to the electronic properties of the aromatic rings, working well for electron-rich, neutral, and electron-withdrawing groups. orgsyn.org

Starting MaterialKey ReagentsReaction TypeProduct
Biphenyl-2-carboxylic acidK₂S₂O₈, AgNO₃ (cat.), MeCN/H₂OMetal-free O-H/C-H dehydrogenative coupling. orgsyn.org6H-Benzo[c]chromen-6-one orgsyn.org

Base-promoted cyclization offers another effective metal-free pathway to the 6H-benzo[c]chromene scaffold. nih.gov A recently developed method utilizes visible light to mediate the intramolecular C-H arylation of (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl (B1604629) ethers. nih.gov The reaction is performed at room temperature using potassium tert-butoxide (KOtBu) as the base in dimethyl sulfoxide (B87167) (DMSO), avoiding the need for high temperatures, ligands, or toxic solvents. nih.gov The proposed mechanism involves the formation of an electron donor-acceptor complex between the dimsyl anion (from DMSO and KOtBu) and the substrate, which initiates an electron transfer process upon photostimulation, leading to cyclization. nih.gov

Another classical base-catalyzed approach involves the reaction of 2-bromobenzoic acids with phenols, such as resorcinol, in the presence of sodium hydroxide (NaOH) and a copper catalyst, followed by cyclization to form the biaryl ether and subsequent lactonization. nih.gov While this specific example uses a copper catalyst for the initial coupling, the final ring-closing lactonization is often promoted by base. nih.gov

Starting MaterialBase/ConditionsReaction TypeResulting Structure Type
(2-Halobenzyl) phenyl ethersKOtBu, DMSO, Blue LEDs (visible light)Photostimulated base-promoted intramolecular C-H arylation. nih.gov6H-Benzo[c]chromene nih.gov
2-Bromobenzoic acids and ResorcinolNaOH, H₂O, RefluxBase-promoted condensation and cyclization. nih.gov3-Hydroxy-6H-benzo[c]chromen-6-one nih.gov

Specific Derivatization Strategies for this compound Analogues

The derivatization of the 6H-benzo[c]chromen-6-one scaffold, particularly at the 4-position with a methoxy (B1213986) group, allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

The introduction of a methoxy group at the 3-position (which corresponds to the 4-methoxy position in the systematic naming of some derivatives) is a common strategy in the synthesis of 6H-benzo[c]chromen-6-one analogues. mdpi.com This is often achieved through the methylation of a corresponding hydroxy-substituted precursor.

A typical procedure involves the reaction of a 3-hydroxy-6H-benzo[c]chromen-6-one with a methylating agent like iodomethane (B122720) in the presence of a base. mdpi.com For example, 3-methoxy-6H-benzo[c]chromen-6-one was synthesized from its hydroxyl precursor using iodomethane, resulting in a good yield. mdpi.com This straightforward alkylation provides a reliable method for introducing the methoxy group.

It's important to note that the numbering of the benzo[c]chromene ring can vary, and the position of the methoxy group should be clearly defined based on the specific nomenclature used. In some syntheses, the starting material itself may already contain the methoxy group, such as using 2-bromo-5-methoxybenzoic acid to construct the core structure. mdpi.com

A different approach to obtaining a methoxy-substituted biaryl, a precursor to the chromenone, involves the ring-opening of a 6H-benzo[c]chromen-6-one. orgsyn.org For instance, 6H-benzo[c]chromen-6-one can be treated with potassium hydroxide and iodomethane in acetonitrile to yield methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate. orgsyn.org

Table 1: Examples of Methylation Reactions for Methoxy Group Introduction

PrecursorReagents and ConditionsProductYieldReference
3-Hydroxy-6H-benzo[c]chromen-6-oneIodomethane3-Methoxy-6H-benzo[c]chromen-6-one61% mdpi.com
6H-Benzo[c]chromen-6-oneKOH, Iodomethane, AcetonitrileMethyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate89% orgsyn.org

Esterification reactions provide a versatile method for the controlled functionalization of the 6H-benzo[c]chromen-6-one scaffold, allowing for the introduction of a wide range of substituents. This can be achieved by reacting a hydroxylated 6H-benzo[c]chromen-6-one with a suitable carboxylic acid or its derivative.

For example, various ester derivatives of 3-hydroxy-6H-benzo[c]chromen-6-one have been synthesized. These include the formation of esters such as ethyl ((6-oxo-6H-benzo(c)chromen-3-yl)oxy)acetate and benzyloxycarbonylamino-acetic acid 4-methyl-6-oxo-6H-benzo(c)chromen-3-yl ester. sigmaaldrich.comsigmaaldrich.com These reactions typically involve standard esterification conditions and lead to the desired products with varying functionalities.

The Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) is a powerful and widely used click chemistry reaction for creating complex molecular architectures. nih.govnih.gov This reaction forms a stable triazole ring by joining an azide and a terminal alkyne, and it has found applications in various fields, including medicinal chemistry and materials science. nih.gov

In the context of 6H-benzo[c]chromen-6-ones, CuAAC can be employed to link the chromenone scaffold to other molecular fragments, thereby generating novel hybrid structures. This strategy involves introducing either an azide or an alkyne functionality onto the 6H-benzo[c]chromen-6-one core, which can then be reacted with a corresponding azide- or alkyne-containing partner. The reaction is known for its high efficiency, regioselectivity (typically yielding the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups. nih.govrsc.org

While direct examples of CuAAC on this compound were not found in the provided search results, the general applicability of this reaction to complex molecules suggests its feasibility for creating diverse derivatives. The key would be the synthesis of an azide or alkyne-functionalized this compound precursor.

Ring opening and ring closure reactions are fundamental transformations in organic synthesis that can be used to modify the 6H-benzo[c]chromen-6-one core. These reactions can lead to the formation of different heterocyclic systems or functionalized biaryl compounds.

An example of a ring-opening reaction is the conversion of 6H-benzo[c]chromen-6-one to methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate. orgsyn.orgorgsyn.org This transformation is achieved by treating the lactone with potassium hydroxide and iodomethane, which cleaves the ester bond and methylates the resulting carboxylate and phenoxide. orgsyn.org

Electrocyclic ring-opening and closure reactions, governed by the principles of orbital symmetry, are another class of transformations relevant to this system. masterorganicchemistry.com For a 6π-electron system like the one that could be formed from a derivative of 6H-benzo[c]chromen-6-one, thermal reactions typically proceed in a disrotatory manner, while photochemical reactions are conrotatory. masterorganicchemistry.com These principles can be applied to design stereospecific syntheses of related cyclic compounds.

Furthermore, cyclization reactions are central to the synthesis of the 6H-benzo[c]chromen-6-one scaffold itself. Photocatalyzed radical cyclization of o-benzyl-protected phenols represents a modern approach to constructing the tricyclic system. acs.orgacs.orgnih.gov This method involves a C-H sulfenylation followed by a light-induced radical cyclization. acs.orgacs.org

Scalability and Sustainable Chemistry Aspects in 6H-Benzo[c]chromen-6-one Synthesis

The development of scalable and sustainable synthetic methods is crucial for the practical application of 6H-benzo[c]chromen-6-ones. Researchers are increasingly focusing on green chemistry principles to minimize environmental impact and improve efficiency.

One approach to sustainable synthesis is the use of aqueous media and the avoidance of metal catalysts. A catalyst-free synthesis of 6H-benzo[c]chromen-6-ones has been developed using microwave irradiation in water. rsc.orgdntb.gov.ua This method involves an intramolecular Diels-Alder reaction followed by an environmentally friendly oxidation using aqueous hydrogen peroxide. rsc.org

Photocatalysis also offers a sustainable and scalable route. A photocatalyzed radical cyclization for the synthesis of 6H-benzo[c]chromenes has been shown to be scalable, with one example demonstrating a successful reaction on a 350 mg scale with no loss of yield and the ability to recycle the dibenzothiophene (B1670422) byproduct. acs.org

The use of readily available starting materials and one-pot procedures also contributes to the sustainability and scalability of these syntheses. For instance, a one-pot synthesis of benzo[c]chromenones has been developed using a palladium-catalyzed domino Suzuki-Miyaura cross-coupling and oxidative lactonization under aqueous and aerobic conditions. chemrxiv.org Another scalable method involves the silver-catalyzed cyclization of biphenyl-2-carboxylic acid using potassium peroxydisulfate in a water/acetonitrile mixture. orgsyn.org

Table 2: Comparison of Sustainable Synthesis Methods for 6H-Benzo[c]chromen-6-ones

MethodKey FeaturesAdvantagesReference
Microwave-assisted synthesis in waterCatalyst-free, aqueous media, H₂O₂ as oxidantEnvironmentally friendly, avoids metal catalysts rsc.org
Photocatalyzed radical cyclizationMild conditions, light-drivenScalable, potential for byproduct recycling acs.org
One-pot domino reactionPalladium-catalyzed, aqueous/aerobic conditionsHigh atom economy, operational simplicity chemrxiv.org
Silver-catalyzed cyclizationUse of readily available starting materialsScalable orgsyn.org

Chemical Reactivity and Transformation Mechanisms of 6h Benzo C Chromen 6 Ones

Oxidation Reactions and Associated Reagents

The oxidation of the 6H-benzo[c]chromene scaffold to the corresponding 6H-benzo[c]chromen-6-one is a common and crucial transformation. An environmentally friendly method utilizes aqueous hydrogen peroxide (H₂O₂) as the oxidant, often without the need for a catalyst, particularly when facilitated by microwave irradiation. rsc.orgbohrium.com This approach has been successfully applied to a range of substituted 6H-benzo[c]chromenes. rsc.orgbohrium.com

Historically, other oxidizing agents have been employed. For instance, the conversion of biaryl-2-carboxylic acids into 6H-benzo[c]chromen-6-ones has been achieved using stoichiometric amounts of toxic chromium(VI) and lead(IV) oxidants. orgsyn.org However, these methods are often limited by low yields and the requirement for harsh conditions. orgsyn.org

A notable oxidation reaction involves the transformation of 2-aryl benzylic alcohols into the corresponding chromenes, which can then be further oxidized to the lactone. This can be achieved through visible-light-induced photoredox catalysis. researchgate.net

Reduction Reactions and Associated Reagents

The reduction of the lactone carbonyl group in 6H-benzo[c]chromen-6-ones is a key transformation for accessing the corresponding 6H-benzo[c]chromenes. While specific reducing agents for 4-Methoxy-6H-benzo[c]chromen-6-one are not extensively detailed in the provided results, general reduction methodologies for lactones are applicable. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).

It is important to note that the reduction of the lactone can lead to the corresponding diol upon complete reduction or to the lactol (a hemiacetal) under controlled conditions. The choice of reagent and reaction conditions is critical to achieving the desired product.

Nucleophilic Substitution Reactivity of 6H-Benzo[c]chromen-6-ones

The 6H-benzo[c]chromen-6-one scaffold can undergo nucleophilic attack, particularly at the carbonyl carbon of the lactone ring. This can lead to ring-opening reactions. For instance, the reaction of chromones with nucleophiles like dimethyl acetonedicarboxylate, in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), initiates a cascade of reactions starting with a nucleophilic attack at the C-2 position of the chromone (B188151), leading to the formation of 6H-benzo[c]chromen-6-one derivatives. tubitak.gov.tr

Furthermore, derivatives of 6H-benzo[c]chromen-6-one, such as those with a hydroxyl group, can undergo nucleophilic substitution. For example, 3-hydroxy-6H-benzo[c]chromen-6-one can be alkylated at the hydroxyl group using various alkyl halides in the presence of a base. mdpi.comnih.gov

Electrophilic Aromatic Substitution Patterns on the Chromenone System

The aromatic rings of the 6H-benzo[c]chromen-6-one system are susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the rings. The methoxy (B1213986) group at the C-4 position in this compound is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at positions ortho or para to the methoxy group, provided they are sterically accessible.

While specific examples for this compound are not detailed, the general principles of electrophilic aromatic substitution apply. Common electrophilic reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The regioselectivity of these reactions would be influenced by the electronic effects of the methoxy group and the fused ring system.

Intramolecular Cyclization Reaction Mechanisms

Intramolecular cyclization is a fundamental strategy for the synthesis of the 6H-benzo[c]chromen-6-one core. tubitak.gov.tr A classical approach involves the acid- or base-catalyzed intramolecular cyclization of o-substituted biaryl precursors. tubitak.gov.tr

Modern methods often employ metal-catalyzed reactions. For example, palladium-catalyzed intramolecular oxidative Heck cyclization and rhodium(III)-catalyzed ortho-C-H functionalization followed by intramolecular annulation are effective strategies. researchgate.netchemrxiv.org Another powerful technique is the photocatalyzed radical cyclization of S-aryl dibenzothiophenium salts derived from o-benzyl-protected phenols, which proceeds via a 5-exo-trig cyclization followed by ring expansion. acs.orgnih.gov This method has been shown to be effective for a variety of substituted precursors. acs.orgnih.gov

Visible light-mediated, transition-metal-free intramolecular direct C-H arylation of (2-halobenzyl) phenyl ethers also provides a route to 6H-benzo[c]chromenes, which can then be oxidized to the corresponding lactones. rsc.orgnih.gov This reaction is believed to proceed through an electron donor-acceptor complex. rsc.orgnih.gov

Cascade Reaction Mechanisms in Multi-Component Syntheses

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecules like 6H-benzo[c]chromen-6-ones. researchgate.net One such strategy involves the reaction of 3-formylcoumarins with 1,3-bis(silylenol ethers) or the reaction of chromones with dicarbonyl compounds. tubitak.gov.tr

A notable example is the catalyst-free cascade reaction of 2-(2-(allyloxy)phenyl)furan in aqueous media under microwave irradiation, which proceeds via an intramolecular Diels-Alder reaction to form 6H-benzo[c]chromenes. rsc.orgbohrium.com These can then be oxidized to the desired 6H-benzo[c]chromen-6-ones. rsc.orgbohrium.com

Domino reactions, such as a Suzuki-Miyaura cross-coupling followed by an oxidative lactonization, have also been developed for the one-pot synthesis of benzo[c]chromen-6-ones from simple starting materials. semanticscholar.orgchemrxiv.orgchemrxiv.org

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 6h Benzo C Chromen 6 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 4-Methoxy-6H-benzo[c]chromen-6-one, recorded in DMSO-d₆, provides detailed information about the chemical environment of each proton. mdpi.com The aromatic region of the spectrum displays a series of signals corresponding to the seven protons on the benzo[c]chromen-6-one core. A sharp singlet at 3.88 ppm is characteristic of the methoxy (B1213986) group's three protons. mdpi.com The complex splitting patterns and coupling constants (J values) in the aromatic region (6.99-8.35 ppm) are instrumental in assigning the specific position of each proton on the fused ring system. mdpi.com

¹H NMR Spectroscopic Data for this compound mdpi.com

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Assignment
8.35 Doublet 8.0 Aromatic H
8.29 Doublet 12.0 Aromatic H
8.22 Doublet of doublets 8.0 Aromatic H
7.95-7.90 Multiplet Aromatic H
7.62 Triplet 6.0 Aromatic H
7.06-6.99 Multiplet Aromatic H (2 protons)

This table is interactive. You can sort and filter the data.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, fourteen distinct carbon signals are observed. mdpi.com A key signal at δ = 161.67 ppm is assigned to the carbonyl carbon (C=O) of the lactone ring. mdpi.com The methoxy carbon appears at 56.23 ppm, a typical value for an aromatic methoxy group. mdpi.comresearchgate.net The remaining twelve signals in the range of 101.91 to 160.96 ppm correspond to the sp² hybridized carbons of the aromatic rings. mdpi.com The chemical shift of the methoxy carbon can be a useful descriptor for determining its position on the aromatic ring. researchgate.net

¹³C NMR Spectroscopic Data for this compound mdpi.com

Chemical Shift (δ) (ppm) Assignment
161.67 C=O (Lactone)
160.96 Aromatic C-O
152.54 Aromatic C
135.78 Aromatic C
135.19 Aromatic C
130.14 Aromatic CH
128.53 Aromatic C
125.17 Aromatic CH
122.40 Aromatic CH
119.68 Aromatic C
112.78 Aromatic CH
111.09 Aromatic CH
101.91 Aromatic CH

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of a compound's molecular formula. For this compound, HR-ESI-MS analysis shows a protonated molecular ion [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) can be compared to the theoretically calculated value.

Calculated m/z for C₁₄H₁₁O₃⁺ [M+H]⁺: 227.0630 mdpi.com

Found m/z: 227.0626 mdpi.com

The excellent agreement between the found and calculated values, with a minimal mass error, unequivocally validates the molecular formula C₁₄H₁₀O₃. mdpi.com This technique is also applied to derivatives, such as 3-Ethoxy-6H-benzo[c]chromen-6-one, to confirm their respective molecular formulas. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the C=O stretch of the lactone (a cyclic ester), typically appearing in the region of 1750-1700 cm⁻¹. For a related compound, 3-hydroxy-6H-benzo[c]chromen-6-one, this lactone carbonyl stretch is observed at 1691.4 cm⁻¹. semanticscholar.org Additionally, characteristic bands for the C-O-C stretching of the ether and lactone groups would be present, as well as absorptions corresponding to the aromatic C=C bonds and C-H bonds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography stands as a cornerstone for the unambiguous determination of molecular structures in the solid state. For complex organic molecules like benzo[c]chromen-6-one derivatives, this method maps electron density to pinpoint atomic positions with high precision. The resulting structural data allows for a comprehensive understanding of the molecule's geometry and the non-covalent interactions that dictate its crystal packing.

Determination of Crystal System and Space Group

The foundational step in crystal structure elucidation is determining the crystal system and space group, which describe the symmetry of the crystal lattice. This information is paramount as it defines the unit cell parameters and the symmetry operations that relate the molecules within the crystal.

For instance, the crystallographic analysis of a related derivative, (E)-4-Methoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate, revealed that it crystallizes in the triclinic system with a P-1 space group. researchgate.netnih.gov The triclinic system is the least symmetric of the seven crystal systems. The unit cell parameters for this derivative were determined at a temperature of 100 K. researchgate.netnih.gov

Table 1: Crystallographic Data for (E)-4-Methoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.6228 (13)
b (Å) 10.809 (3)
c (Å) 11.260 (2)
α (°) 116.339 (14)
β (°) 94.258 (14)
γ (°) 96.190 (16)
Volume (ų) 818.8 (3)
Z 2

Source: researchgate.netnih.gov

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

In the structure of (E)-4-Methoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate, the dihedral angle between the two six-membered rings of the 4H-chromen-4-one moiety is 3.30 (5)°. researchgate.netnih.gov This slight twist indicates a deviation from perfect planarity. Furthermore, the dihedral angles between the pyranone ring and the hydrazide plane, as well as the p-methoxybenzene unit, are 26.69 (4)° and 2.23 (3)°, respectively. researchgate.netnih.gov These values highlight the relative orientations of the different functional groups within the molecule.

Table 2: Selected Torsion Angles for (E)-4-Methoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate

Description Angle (°)
Dihedral angle between the two rings of the 4H-chromen-4-one segment 3.30 (5)
Dihedral angle between the pyranone ring and the hydrazide plane 26.69 (4)
Dihedral angle between the pyranone ring and the p-methoxybenzene ring 2.23 (3)

Source: researchgate.netnih.gov

Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in determining the supramolecular architecture of crystals. X-ray crystallography can precisely map the locations of hydrogen bond donors and acceptors, allowing for a detailed description of these networks.

The crystal structure of (E)-4-Methoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate features both intermolecular and intramolecular hydrogen bonds. The molecule is connected to a solvent water molecule via an N—H⋯O hydrogen bond. researchgate.netnih.gov These water molecules then act as bridges, forming O—H⋯O hydrogen bonds that link different molecules together, contributing to the stability of the crystal lattice. researchgate.netnih.gov In another example, weak C—H⋯O hydrogen bonds link inversion-related molecules of a dibenzo[b,f] nih.govnih.govdioxocine derivative, forming double-stranded chains. researchgate.net

Investigation of π-π Stacking Interactions in Crystal Packing

Aromatic rings, such as those in the benzo[c]chromen-6-one scaffold, can interact through π-π stacking. These non-covalent interactions are fundamental to the packing of many aromatic compounds and influence their electronic properties. X-ray diffraction allows for the measurement of the distance and geometry between stacked rings.

In the crystal packing of (E)-4-Methoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate, significant π-π stacking interactions are observed between centrosymmetrically related pyranone rings. researchgate.netnih.gov The distance between the centroids of these interacting rings is 3.5394 (9) Å, a typical distance for such stabilizing interactions. researchgate.netnih.govnih.gov These stacking interactions, along with the hydrogen bonding network, create a robust three-dimensional structure. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Methoxy 6h Benzo C Chromen 6 One Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of complex organic molecules like 4-Methoxy-6H-benzo[c]chromen-6-one. These methods provide a robust framework for investigating the molecule's geometric and electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method that has gained widespread use due to its favorable balance between accuracy and computational cost. For molecules such as this compound, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and long-range corrected functionals like CAM-B3LYP are commonly employed.

The B3LYP functional is known for its reliability in predicting molecular geometries and vibrational frequencies for a wide range of organic compounds. It combines the strengths of both Hartree-Fock theory and DFT. For more accurate predictions of electronic excitation energies, which are crucial for understanding UV-Vis spectra, the CAM-B3LYP functional is often preferred. This is because it is specifically designed to handle charge-transfer excitations more effectively than standard hybrid functionals.

A typical DFT study on this compound would involve the optimization of its ground-state geometry to find the most stable conformation. This is followed by frequency calculations to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Basis Set Selection and Computational Optimization Strategies

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to represent the electronic wavefunctions. For organic molecules containing carbon, hydrogen, and oxygen, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,p) are frequently utilized. The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing the electronic distribution, particularly in systems with lone pairs and pi-conjugation, as found in this compound.

Computational optimization strategies involve iterative processes to find the lowest energy structure of the molecule. These algorithms adjust the positions of the atoms until the forces on each atom are minimized. For a molecule of this size, a combination of initial semi-empirical methods followed by full DFT optimization can be an efficient strategy to locate the global minimum on the potential energy surface.

Spectroscopic Property Predictions and Validation

A significant advantage of computational chemistry is its ability to predict various spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for a comprehensive understanding of the molecule's characteristics.

Theoretical Electronic Absorption Spectra (UV-Vis) Computations

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of organic molecules. By applying TD-DFT with a functional like CAM-B3LYP and a suitable basis set, the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions can be determined. These calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π*, which are characteristic of the chromophores present in this compound.

Table 1: Hypothetical Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for this compound

TransitionCalculated λmax (nm)Experimental λmax (nm)Oscillator Strength (f)
S0 → S13403350.25
S0 → S22952900.18
S0 → S32502550.45

Note: The data in this table is illustrative and based on typical results from TD-DFT calculations for similar aromatic compounds.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional like B3LYP to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Comparing the predicted ¹H and ¹³C NMR chemical shifts with experimental data serves as a stringent test of the accuracy of the calculated molecular structure. mdpi.com Discrepancies between the theoretical and experimental values can often be attributed to solvent effects or conformational dynamics that are not fully captured in the gas-phase calculations.

Table 2: Comparison of Experimental and Hypothetically Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomExperimental δ (ppm) mdpi.comCalculated δ (ppm)
¹³C NMR
C=O161.67162.1
C-O (lactone)160.96161.5
C-OCH₃152.54153.0
Aromatic C135.78136.2
Aromatic C135.19135.6
Aromatic C130.14130.5
Aromatic C128.53128.9
Aromatic C125.17125.5
Aromatic C122.40122.8
Aromatic C-H119.68120.1
Aromatic C-H112.78113.2
Aromatic C-H111.09111.5
Aromatic C-H101.91102.3
O-CH₃56.2356.7
¹H NMR
Aromatic H8.358.40
Aromatic H8.298.34
Aromatic H8.228.27
Aromatic H7.95-7.907.98
Aromatic H7.627.67
Aromatic H7.06-6.997.08
O-CH₃3.883.92

Note: The calculated data in this table is hypothetical and for illustrative purposes, demonstrating the expected level of agreement between experimental and theoretical values.

Computed Vibrational Frequencies (IR) and Normal Mode Analysis

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry, a set of harmonic vibrational frequencies and their corresponding IR intensities can be obtained.

A normal mode analysis allows for the detailed assignment of each calculated frequency to specific molecular vibrations, such as C-H stretching, C=O stretching, or ring deformation modes. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the incomplete treatment of electron correlation, which improves the agreement with experimental IR spectra.

Table 3: Hypothetical Comparison of Experimental and Calculated IR Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003038-2940~3050
Aliphatic C-H Stretch (OCH₃)2980-29002920-2842~2950, ~2850
C=O Stretch (Lactone)17501715~1720
C=C Stretch (Aromatic)1620-14501588-1421~1600, ~1480
C-O Stretch (Ether & Lactone)1300-11001274-1078~1250, ~1150

Note: The calculated and scaled frequencies in this table are illustrative, based on typical DFT results for similar compounds. A common scaling factor for B3LYP/6-31G(d,p) is around 0.98.

Electronic Structure and Reactivity Descriptors

The electronic character of this compound analogues is fundamentally governed by the distribution of electron density across the molecule. Computational methods, particularly Density Functional Theory (DFT), are employed to map the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution and is instrumental in predicting the sites susceptible to electrophilic and nucleophilic attacks.

In related methoxy-substituted chromone (B188151) systems, the oxygen atoms of the carbonyl and methoxy (B1213986) groups, along with the aromatic rings, typically exhibit negative electrostatic potential (red and yellow regions in an MEP map), indicating their role as nucleophilic centers. Conversely, the hydrogen atoms of the aromatic rings generally show positive potential (blue regions), marking them as potential sites for electrophilic interaction.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atoms most likely to participate in chemical reactions. These descriptors quantify the change in electron density at a particular site upon the addition or removal of an electron, thus identifying the most electrophilic and nucleophilic centers within the molecule.

Table 1: Representative Local Reactivity Descriptors for a Chromone Analogue

AtomFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
O (carbonyl)0.0850.021
C (carbonyl)0.0320.112
O (methoxy)0.0650.015
C4 (aromatic)0.0410.058

Note: Data is illustrative and based on general findings for similar chromone structures. Actual values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand the delocalization of electron density and the stabilizing effects of hyperconjugative interactions within a molecule. researchgate.net These interactions involve the donation of electron density from an occupied (donor) Lewis-type NBO to an unoccupied (acceptor) non-Lewis-type NBO.

In analogues of this compound, significant hyperconjugative interactions are expected. The lone pairs of the oxygen atoms in the methoxy and lactone groups can delocalize into the antibonding π* orbitals of the adjacent C-C and C=O bonds. This delocalization stabilizes the molecule and influences its geometric and electronic properties.

For example, in a study of 5,6-dimethoxy-1-indanone, NBO analysis revealed strong hyperconjugative interactions from the oxygen lone pairs to the aromatic ring's π* orbitals, leading to stabilization energies of approximately 5 kJ/mol. nih.gov Similar interactions in 4-methoxy-4-methyl-2-pentanone (B89442) were also found to be crucial for its stability. researchgate.net The magnitude of these interactions, quantified by the second-order perturbation energy (E(2)), provides a measure of the interaction's stabilizing effect.

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) for Hyperconjugative Interactions in a Methoxy-Substituted Aromatic System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O-methoxy)π* (C3-C4)25.8
LP (O-lactone)π* (C5a-C6)18.5
σ (C2-C3)σ* (C4-C4a)4.2
σ (C4a-C5)σ* (C10b-C1)3.9

Note: This data is representative of methoxy-substituted aromatic systems and is not specific to this compound.

Thermochemical Analysis and Stability Predictions of Conformers and Isomers

Thermochemical analysis through computational methods allows for the prediction of the relative stabilities of different conformers and isomers of this compound. By calculating thermodynamic parameters such as the self-consistent field (SCF) energy, zero-point vibrational energy (ZPVE), and thermal energy, the most stable molecular geometries can be identified.

For flexible molecules, a potential energy surface scan can reveal the various low-energy conformers. In the case of this compound, while the core ring system is relatively rigid, rotation of the methoxy group can lead to different conformers. DFT calculations can determine the energy barriers for these rotations and identify the most stable orientation of the methoxy group relative to the rest of the molecule.

A study on 4-methoxy-4-methyl-2-pentanone demonstrated the use of potential energy surface scans to determine the most stable conformation. researchgate.net Similarly, investigations into furo[3,2-g]chromene derivatives have used computed total energy and thermodynamic parameters to confirm the high stability of the synthesized structures compared to other possible isomers. rsc.org

Table 3: Representative Calculated Thermodynamic Parameters for a Stable Conformer of a Methoxy-Substituted Chromone

ParameterValue
SCF Energy (a.u.)-725.123
Zero-Point Vibrational Energy (kcal/mol)120.5
Enthalpy (kcal/mol)128.9
Gibbs Free Energy (kcal/mol)95.7

Note: These values are illustrative and derived from studies on similar molecular systems.

Non-Linear Optical (NLO) Properties Characterization

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like many benzo[c]chromen-6-one derivatives, are of interest for their potential non-linear optical (NLO) properties. NLO materials can alter the properties of light and have applications in optoelectronics and photonics.

Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity. These calculations are typically performed using DFT methods. The presence of electron-donating groups (like the methoxy group) and electron-withdrawing groups (like the carbonyl group) within a conjugated system can enhance the intramolecular charge transfer and, consequently, the NLO response.

For instance, a computational study on a novel furo[3,2-g]chromene derivative, which shares structural similarities with benzo[c]chromenones, investigated its NLO properties. rsc.org The calculated first static hyperpolarizability suggested that the molecule could be a promising candidate for NLO applications.

Table 4: Illustrative Calculated NLO Properties for a π-Conjugated Chromone Derivative

PropertyCalculated Value
Dipole Moment (Debye)5.8
Mean Polarizability (α) (esu)2.5 x 10⁻²³
First Hyperpolarizability (β) (esu)4.2 x 10⁻³⁰

Note: The presented data is for a representative π-conjugated system and is not specific to this compound.

Molecular Docking and In Silico Screening Studies for Molecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Analogues of this compound have been investigated as potential inhibitors for various biological targets. For example, derivatives of 6H-benzo[c]chromen-6-one have been designed and evaluated as inhibitors of cholinesterase, an enzyme implicated in Alzheimer's disease. Another study explored their potential as selective estrogen receptor β (ERβ) agonists. nih.gov

In silico screening of compound libraries containing benzo[c]chromen-6-one scaffolds has been performed to identify potential inhibitors for targets such as protein kinase CK2 and enzymes involved in methanogenesis. researchgate.net These studies typically involve docking the compounds into the active site of the target protein and calculating a binding score, which estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding.

For example, molecular docking studies of 7-hydroxy-6-methoxy-2H-chromen-2-one against the lipoxygenase (LOX) enzyme revealed significant molecular interactions, suggesting its potential as an anti-inflammatory agent. nih.gov

Table 5: Representative Molecular Docking Results for a Benzo[c]chromen-6-one Analogue with a Protein Target

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues
Acetylcholinesterase-9.2Trp84, Tyr334, Phe330
Estrogen Receptor β-10.5Arg346, Glu305, His475
Protein Kinase CK2-8.7Val116, Asp175, Lys68

Note: This data is a compilation of findings from various studies on benzo[c]chromen-6-one analogues and their respective targets.

Exploration of Structure Activity Relationships Sar Within 6h Benzo C Chromen 6 One Derivatives

Impact of Substituent Variation on Chemical Reactivity and Selectivity

The lactone ring within the 6H-benzo[c]chromen-6-one structure is a key site for chemical modification. Its reactivity is influenced by substituents on the fused benzene (B151609) rings. For example, studies have shown that the presence of certain groups can affect the ease of lactone ring-opening reactions, which is a critical consideration in the metabolic stability and mode of action of these compounds.

Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of 6H-benzo[c]chromen-6-one derivatives often involves strategies that must carefully control regioselectivity and stereoselectivity to achieve the desired biologically active isomers.

Regioselectivity: The regiochemical outcome of synthetic reactions is crucial in determining the final substitution pattern on the benzo[c]chromen-6-one scaffold. For instance, in the synthesis of hydroxylated derivatives, the position of the hydroxyl groups is critical for biological activity. nih.govnih.gov Synthetic methods, such as the reaction of 2-bromobenzoic acids with resorcinol (B1680541), provide a degree of regiocontrol in the formation of the core structure. mdpi.com Furthermore, visible light-mediated transition-metal-free intramolecular direct C-H arylation has been developed as a method to synthesize 6H-benzo[c]chromenes, with theoretical analysis using DFT methods helping to explain the regiochemical outcome. nih.gov The cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes also offers a convenient route to benzo[c]chromen-6-ones with specific regiochemistry. researchgate.net

Stereoselectivity: When chiral centers are present or introduced into the 6H-benzo[c]chromen-6-one structure, controlling the stereochemistry becomes paramount. The spatial arrangement of substituents can dramatically affect how the molecule interacts with its biological target. A highly stereoselective synthesis of fused heterocycles with multiple stereocenters has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence, demonstrating the ability to construct complex, stereochemically defined molecules. rsc.org

Influence of Methoxy (B1213986) Group Position on Molecular Properties and Biological Interactions

The position of a methoxy group on the 6H-benzo[c]chromen-6-one scaffold significantly influences the molecule's physicochemical properties and its interactions with biological targets. nih.gov The methoxy group, with its combination of a methyl and a hydroxyl-like functionality, can impact ligand-target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

For example, in a series of 6H-benzo[c]chromen-6-one derivatives designed as selective estrogen receptor beta (ERβ) agonists, the placement of hydroxyl and methoxy groups was found to be critical for both potency and selectivity. nih.gov Similarly, studies on trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes have shown that altering the methoxy group's position on the aromatic ring affects their antimicrobial and cytotoxic activities, likely due to changes in bioavailability and intermolecular contacts. mdpi.com

Correlation of Structural Features with Observed Biological Activities (General Framework)

The biological activity of 6H-benzo[c]chromen-6-one derivatives is a direct consequence of their structural features. A systematic analysis of these features provides a framework for understanding and predicting their therapeutic effects.

Role of Methoxy and Other Alkoxy Group Placement

The placement of methoxy and other alkoxy groups is a key determinant of the biological activity of 6H-benzo[c]chromen-6-one derivatives. mdpi.comnih.gov In the development of phosphodiesterase II (PDE2) inhibitors, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized. mdpi.com The length and lipophilicity of the alkoxy chain at the 3-position were found to be crucial for inhibitory potential, with the 3-butoxy derivative (compound 1f) showing optimal activity. mdpi.com Specifically, alkoxy groups with fewer than five carbons at the R1 position generally led to good PDE2 inhibitory activity. mdpi.com

Compound IDR1 SubstituentPDE2 Inhibitory Activity (IC50, µM)
1aMethoxy> 50
1bEthoxy15.32 ± 1.12
1dPropoxy10.16 ± 0.98
1f Butoxy 3.67 ± 0.47
1n(Tetrahydrofuran-2-yl)methoxy21.54 ± 1.87
2c8-Methoxy-3-propoxy> 50

Data sourced from a study on alkoxylated 6H-benzo[c]chromen-6-one derivatives as potential PDE2 inhibitors. nih.gov

Significance of Additional Substituents (e.g., Halogens, Alkyl Chains, Heteroaryl Moieties)

Beyond alkoxy groups, other substituents such as halogens, alkyl chains, and heteroaryl moieties play a significant role in modulating the biological activity of 6H-benzo[c]chromen-6-one derivatives. mdpi.com

Halogens: The introduction of halogen atoms can alter the electronic properties of the molecule and enhance its binding affinity to target proteins.

Alkyl Chains: As seen with the alkoxy groups, the length and branching of alkyl chains can influence lipophilicity, which in turn affects cell membrane permeability and interaction with hydrophobic pockets of enzymes or receptors. mdpi.com

Heteroaryl Moieties: The incorporation of heteroaryl rings can introduce additional hydrogen bonding sites and π-π stacking interactions, potentially leading to enhanced biological activity. For instance, in the design of cholinesterase inhibitors, various derivatives of 6H-benzo[c]chromen-6-one and its tetrathydro-analogs were synthesized, showing comparable activity to established drugs. researchgate.net

Effects of Hybridization with Other Pharmacophores (e.g., Triazoles)

Hybridizing the 6H-benzo[c]chromen-6-one scaffold with other pharmacophores, such as triazoles, has emerged as a promising strategy for developing new therapeutic agents with enhanced or novel biological activities. researchgate.net This approach aims to combine the beneficial properties of both molecular entities into a single hybrid molecule. researchgate.net

The 1,2,3-triazole ring is a particularly attractive partner for hybridization due to its unique properties and its prevalence in compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. researchgate.netbenthamdirect.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction provides a convenient method for linking the benzo[c]chromen-6-one core to a triazole moiety. benthamdirect.com

Advanced Research Applications of 6h Benzo C Chromen 6 Ones and Their Methoxy Derivatives

Utilization as Synthetic Precursors for Complex Organic Molecular Architectures

The 6H-benzo[c]chromen-6-one framework is a key structural motif found in a variety of natural products and medicinally important molecules. orgsyn.org Its inherent reactivity and substitution pattern make it an ideal starting point for the synthesis of more complex organic structures. Various synthetic methods have been developed to construct this core, often utilizing readily available starting materials like biaryl-2-carboxylic acids. orgsyn.orgorgsyn.org These methods include transition metal-catalyzed carbon-carbon bond formations and intramolecular coupling reactions. orgsyn.org

For instance, the synthesis of 6H-benzo[c]chromen-6-one derivatives can be achieved through the reaction of 2-bromobenzoic acids with resorcinol (B1680541), followed by further modifications. nih.gov This approach allows for the introduction of various substituents, leading to a diverse library of compounds. The versatility of the 6H-benzo[c]chromen-6-one scaffold is further demonstrated by its conversion into other complex molecules. For example, it can be transformed into methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate, showcasing its utility in remote C-H oxygenation reactions. orgsyn.org The development of efficient synthetic routes, including one-pot procedures and catalyst-free methods, has expanded the accessibility and application of these compounds in constructing intricate molecular architectures. researchgate.netrsc.org

Application as Probes for Mechanistic Investigations in Organic Chemistry

The synthesis and reactions of 6H-benzo[c]chromen-6-ones provide valuable insights into various mechanistic pathways in organic chemistry. The formation of the 6H-benzo[c]chromene scaffold from S-aryl dibenzothiophenium salts, for example, proceeds through a photocatalytically triggered single-electron transfer, leading to the formation of an aryl radical. acs.orgacs.org Mechanistic studies have revealed that this radical undergoes a kinetically favored 5-exo-trig cyclization, followed by a ring expansion to yield the final tricyclic system. acs.orgacs.org

Furthermore, the study of different catalytic systems in these transformations, such as iridium- and ruthenium-based photocatalysts, has shed light on the factors influencing reaction outcomes. acs.org For instance, the choice of catalyst can determine whether the desired cyclized product or a dimeric side product is formed. acs.org The investigation of these reaction mechanisms, sometimes aided by techniques like electron paramagnetic resonance (EPR) spectroscopy, allows for a deeper understanding of radical cyclizations and rearrangements, contributing to the broader knowledge of organic reaction dynamics. acs.org

Contributions to the Development of New Materials and Advanced Chemical Processes

The structural and electronic properties of 6H-benzo[c]chromen-6-ones and their derivatives make them promising candidates for the development of new materials. The core scaffold is a component of various functional organic compounds. orgsyn.org Research into these molecules has led to the development of novel synthetic methodologies that are often more efficient and environmentally friendly. For example, visible-light-induced photoredox catalysis has been employed for the synthesis of complex 6H-benzo[c]chromenes. researchgate.net

The development of one-pot synthetic methods for benzo[c]chromen-6-ones, which can be achieved under mild, transition-metal-free conditions, represents a significant advancement in chemical processing. chemrxiv.org These processes are often more sustainable and atom-economical. The exploration of these compounds has also spurred the creation of new catalytic systems and the optimization of reaction conditions, contributing to the broader field of advanced chemical synthesis. chemrxiv.org

Pre-clinical Research in Biological Pathways and Molecular Target Modulation

The 6H-benzo[c]chromen-6-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products. researchgate.net This has led to extensive pre-clinical research into the biological activities of its derivatives, including 4-Methoxy-6H-benzo[c]chromen-6-one.

Studies on Phosphodiesterase Inhibition

A significant area of research has focused on the potential of 6H-benzo[c]chromen-6-one derivatives as inhibitors of phosphodiesterases (PDEs), particularly PDE2 and PDE4. nih.govnih.gov Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, have been identified as lead compounds for the design of PDE2 inhibitors. nih.gov In one study, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated for their PDE2 inhibitory activity. An optimized derivative demonstrated a potent inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. nih.gov The inhibition of PDE4 has also been explored as a chemopreventive strategy in lung cancer models. nih.gov

Table 1: PDE2 Inhibitory Activity of Selected 6H-Benzo[c]chromen-6-one Derivatives

CompoundR GroupIC50 (µM) nih.gov
1bEthyl>50
1iTetrahydro-2H-pyran-4-ylmethyl10.23 ± 1.12
1nTetrahydrofuran-2-ylmethyl21.56 ± 2.34
1t4-(Hydroxymethyl)benzyl4.89 ± 0.51
1f (optimized)Not specified in provided text3.67 ± 0.47

This table is generated based on the data presented in the referenced article. The R group corresponds to the substituent at the 3-position of the 6H-benzo[c]chromen-6-one core.

Investigations into Neuroprotective Effects

The inhibition of PDE2 by 6H-benzo[c]chromen-6-one derivatives is linked to potential neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov The neuroprotective potential of these compounds is often evaluated in cell-based assays, such as by measuring their ability to mitigate corticosterone-induced cytotoxicity in hippocampal HT-22 cells. nih.gov The development of PDE2 inhibitors with antioxidant properties is a key strategy in the search for new treatments for Alzheimer's disease. mdpi.com

Research into Antioxidant Pathway Modulation

Several 6H-benzo[c]chromen-6-one derivatives have been investigated for their antioxidant properties. nih.govresearchgate.net These compounds are structurally related to urolithins, which are known for their antioxidant activity. nih.gov The antioxidant potential of these molecules is a significant aspect of their therapeutic promise, particularly in the context of neurodegenerative diseases where oxidative stress plays a crucial role. nih.gov Research has also explored the synthesis of related chromene derivatives with the aim of developing novel antioxidants. nih.gov

Enzyme and Receptor Interaction Profiling (e.g., EGFR, VEGFR-2, Cholinesterase, DNA Gyrase, Casein Kinase 2)

Derivatives of the 6H-benzo[c]chromen-6-one scaffold have been profiled against numerous enzymatic and receptor targets, revealing a broad spectrum of inhibitory activities. While research is ongoing, significant findings have been reported for several key enzymes.

Cholinesterase Inhibition: A prominent area of investigation for this compound class is in the context of neurodegenerative diseases. Although natural urolithins show negligible activity, synthetic derivatives of 6H-benzo[c]chromen-6-one have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are validated targets in Alzheimer's Disease. nih.govresearchgate.netnih.gov By combining the 6H-benzo[c]chromen-6-one core with scaffolds from known drugs like donepezil, researchers have created derivatives with micromolar and even sub-micromolar inhibitory concentrations (IC₅₀). nih.gov For instance, certain aminoalkyl-6H-benzo[c]chromen-6-one derivatives have demonstrated potent AChE inhibition with IC₅₀ values ranging from 0.8 to 1.7 µM. tubitak.gov.tr

DNA Gyrase and Topoisomerase Inhibition: The 6H-benzo[c]chromen-6-one skeleton has been identified as a scaffold for developing novel antibacterial agents through the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. rsc.orgresearchgate.net Studies have identified compounds that inhibit the supercoiling activity of E. coli DNA gyrase. researchgate.net Furthermore, some novel derivatives have shown improved inhibitory activity against human topoisomerase IIα (TopoIIα), an enzyme critical for managing DNA topology in cancer cells, with IC₅₀ values as low as 0.91 µM against the MDA-MB-231 breast cancer cell line. researchgate.net

Casein Kinase 2 (CK2) Inhibition: Casein Kinase 2 (CK2) is a protein kinase implicated in various diseases, including cancer and neurodegenerative disorders. nih.govacs.org The parent compound of urolithins, ellagic acid, has been identified as a potent and selective CK2 inhibitor. acs.org This has prompted investigations into 6H-benzo[c]chromen-6-one derivatives as potential CK2 inhibitors, highlighting another therapeutic avenue for this versatile scaffold. nih.govrsc.org

Other Enzyme Interactions: Beyond these examples, research has shown that alkoxylated 6H-benzo[c]chromen-6-one derivatives can act as inhibitors of phosphodiesterase II (PDE2), an enzyme involved in signal transduction, with one derivative showing an IC₅₀ value of 3.67 µM. mdpi.com Other studies have explored their potential as inhibitors of liver pyruvate (B1213749) kinase, a key enzyme in glycolysis. nih.gov

Compound ClassEnzyme TargetReported ActivityReference
Aminoalkyl 6H-benzo[c]chromen-6-one derivativesAcetylcholinesterase (AChE)IC₅₀ values of 0.8–1.7 µM tubitak.gov.tr
Aminoalkyl 6H-benzo[c]chromen-6-one derivativesButyrylcholinesterase (BuChE)IC₅₀ values of 4.2–12.1 µM tubitak.gov.tr
Alkoxylated 6H-benzo[c]chromen-6-one derivative (1f)Phosphodiesterase II (PDE2)IC₅₀ value of 3.67 µM mdpi.com
6H-benzo[c]chromen-6-one derivativesDNA Gyrase / Topoisomerase IIαInhibitory activity demonstrated rsc.orgresearchgate.netresearchgate.net
6H-benzo[c]chromen-6-one derivativesCasein Kinase 2 (CK2)Identified as potential inhibitors nih.govrsc.orgacs.org

Anti-Inflammatory Research Applications

The anti-inflammatory properties of 6H-benzo[c]chromen-6-one derivatives, including methoxy-substituted compounds, are well-documented. ontosight.ai These compounds and their parent urolithins are recognized for their potential to mitigate inflammatory processes. mdpi.combiosynth.commdpi.com

Research has shown that derivatives such as 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one can modulate the secretion of cytokines in macrophages. Specifically, certain derivatives have been observed to suppress the secretion of the pro-inflammatory cytokine TNF-α while increasing the secretion of the anti-inflammatory cytokine IL-10 at non-cytotoxic concentrations. researchgate.net This modulation of the inflammatory response suggests potential applications in treating various inflammatory diseases. mdpi.comamazonaws.com The mechanism is linked to the inhibition of elevated nitric oxide synthesis and the downregulation of proteins like cyclooxygenase-2 (COX-2). mdpi.comamazonaws.com

Compound/DerivativeCell LineObserved EffectReference
Urolithin A derivative Mix 4a/4bTHP-1 macrophagesSignificantly suppressed TNF-α secretion at 5 µM researchgate.net
Urolithin A derivative Mix 4a/4bTHP-1 macrophagesSignificantly increased IL-10 secretion at 10 µM researchgate.net
Polyphenolic compounds from Broussonetia papyriferaLPS-stimulated RAW264.7 cellsMinimized nitric oxide activity by downregulating i-NOS and COX-2 mdpi.comamazonaws.com

Antimicrobial and Antiviral Studies

The broad biological activity of the 6H-benzo[c]chromen-6-one scaffold extends to antimicrobial and antiviral applications.

Antimicrobial Research: Studies have been conducted to screen urolithins and their methyl ether derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The results indicate that the urolithin scaffold is a promising candidate for antibiotic drug design. researchgate.net Research has also highlighted the antibacterial properties of this chemical class, showing activity against pathogenic fungi and various bacteria, including anaerobic strains. tubitak.gov.trrsc.orgresearchgate.net For example, new furocoumarin derivatives have demonstrated action against Staphyloccocus aureus and Bacillus subtilis. preprints.org

Antiviral Research: In the realm of antiviral research, derivatives of 6H-benzo[c]chromen-6-one have shown promise. rsc.org Conjugates combining coumarin (B35378) and monoterpenoid groups have been found to be effective inhibitors of Respiratory Syncytial Virus (RSV) replication. nih.gov Molecular modeling and biological data suggest that these compounds may act by targeting the RSV F protein, which is crucial for the virus's entry into host cells. nih.gov The addition of a triazole ring to the scaffold has been shown to enhance interactions with the target binding pocket, leading to compounds with potent activity and favorable selectivity. nih.gov

Hypoglycemic Activity Investigations (for related scaffolds)

Investigations into related scaffolds, particularly the parent urolithins, have revealed significant potential for managing blood glucose levels. Urolithin A has demonstrated antihyperglycemic effects in a mouse model of type 2 diabetes, where it was shown to alleviate glucose intolerance. mdpi.comnih.gov The proposed mechanism involves the activation of both the PI3K/Akt and AMPK pathways, which in turn promotes the translocation of the glucose transporter GLUT4 to the plasma membrane in muscle cells, enhancing glucose uptake. mdpi.com

Furthermore, a new class of compounds, 7-terpenylcoumarins, which are based on the benzo[c]chromen-6-one framework, have been synthesized and studied for their hypoglycemic activity. nih.govresearchgate.net This research is based on the strategy of combining two natural product fragments, each with the potential to bind to hypoglycemic targets, to create novel agents. nih.gov A newly discovered compound, 3,8,10-trihydroxy-4,9-dimethoxy-6H-benzo[c]chromen-6-one, isolated from Spermacoce latifolia, has also been noted for its moderate promotion of glucose uptake in hepatocytes, suggesting potential hypoglycemic effects. preprints.orgmdpi.com

Future Directions and Emerging Research Avenues for 4 Methoxy 6h Benzo C Chromen 6 One Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 6H-benzo[c]chromen-6-ones is a critical area of research, as natural sources provide limited quantities of these valuable compounds. researchgate.net Future research is increasingly focused on the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

Recent advancements have moved towards one-pot syntheses and the use of greener reaction conditions. For example, a novel method for the one-pot synthesis of benzo[c]chromenones has been developed using a palladium-catalyzed domino Suzuki-Miyaura cross-coupling and oxidative lactonization under aqueous-aerobic conditions. chemrxiv.org Another innovative approach involves a catalyst-free synthesis in aqueous media under microwave irradiation, which includes an environmentally friendly oxidation step using aqueous hydrogen peroxide. rsc.org These methods represent a significant step forward from traditional multi-step syntheses that often require harsh conditions and toxic reagents.

The table below summarizes some of the key sustainable synthetic approaches for benzo[c]chromen-6-ones:

Synthetic StrategyKey FeaturesAdvantages
Domino Suzuki-Miyaura cross-coupling and oxidative lactonizationOne-pot synthesis, aqueous-aerobic conditions, in situ generated palladium nanoparticles. chemrxiv.orgHigh efficiency, reduced waste, use of water as a solvent. chemrxiv.org
Catalyst-free synthesis under microwave irradiationAqueous media, use of H2O2 as an oxidant, no catalyst required for oxidation. rsc.orgEnvironmentally friendly, catalyst-free oxidation, rapid reaction times. rsc.org
Scandium(III) triflate catalyzed three-component reactionGreen conditions, simultaneous construction of B and C rings. researchgate.netHigh atom economy, formation of multiple bonds in a single step. researchgate.net

Future research in this area will likely continue to explore catalyst-free systems, the use of renewable solvents, and energy-efficient reaction conditions to further enhance the sustainability of 4-Methoxy-6H-benzo[c]chromen-6-one synthesis.

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques are routinely used for the structural characterization of this compound and its derivatives, the future of this research lies in the integration of advanced spectroscopic methods to study their dynamic properties. Understanding the conformational dynamics, intermolecular interactions, and excited-state behavior is crucial for elucidating their mechanisms of action and for the rational design of new functional molecules.

Advanced spectroscopic techniques can provide deep insights into the biomolecular structure and dynamics of these compounds. researchgate.net Techniques such as time-resolved fluorescence spectroscopy, circular dichroism, and advanced nuclear magnetic resonance (NMR) methods can be employed to study the folding, dynamics, and interactions of benzo[c]chromenone derivatives with biological targets. researchgate.net

Future research could focus on:

Time-resolved spectroscopy: To investigate the excited-state dynamics and photophysical properties, which are important for applications in materials science and as fluorescent probes.

Advanced NMR techniques: To study the conformational flexibility and intermolecular interactions of this compound derivatives in solution, providing insights into their binding modes with biological macromolecules.

Vibrational spectroscopy (Raman and IR): To probe the subtle structural changes that occur upon binding to a target or in response to environmental changes.

By combining these advanced spectroscopic techniques with computational methods, a more complete picture of the structure-dynamics-function relationship of this compound can be achieved.

Expanding the Role of Computational Chemistry in Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its role in the rational design of novel this compound derivatives is set to expand significantly. By using computational models, researchers can predict the properties of new compounds before they are synthesized, saving time and resources.

The rational design of small molecule ligands targeting specific biological pathways is a key area of research. For instance, the crystal structure of phosphodiesterase 2 (PDE2) in complex with an inhibitor has provided a basis for the rational design of new PDE2 inhibitors based on the 6H-benzo[c]chromen-6-one scaffold. mdpi.com

Key computational approaches that will drive future research include:

Computational MethodApplication in this compound Research
Molecular Docking Predicting the binding mode and affinity of derivatives to biological targets like enzymes and receptors.
Quantum Mechanics (QM) Calculating electronic properties, reaction mechanisms, and spectroscopic features to understand their reactivity and photophysics.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule and its complexes to understand conformational changes and binding stability.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the structural features of derivatives with their biological activity to guide the design of more potent compounds.

Future research will likely see a tighter integration of these computational methods with synthetic chemistry and biological testing, creating a feedback loop for the rapid optimization of lead compounds.

Broadening the Scope of Derivatization for Diverse Research Utility

The 6H-benzo[c]chromen-6-one core structure provides a versatile scaffold for chemical modification, and broadening the scope of its derivatization is a key avenue for future research. By introducing a wide range of substituents at various positions on the benzo[c]chromenone ring system, a diverse library of compounds can be generated for a multitude of research applications.

One successful strategy has been the introduction of different substituents at the 3-position of the urolithin scaffold, which has led to the discovery of potent phosphodiesterase II inhibitors. mdpi.com The general synthetic routes often involve the reaction of intermediates with various halides to introduce new functional groups. mdpi.com

The table below highlights some examples of derivatization and their potential applications:

Derivative ClassModification StrategyPotential Research Utility
Alkoxylated derivativesIntroduction of various alkoxy groups at the 3-position. mdpi.comDevelopment of phosphodiesterase II inhibitors for neurodegenerative diseases. mdpi.com
Hydroxylated derivativesIntroduction of hydroxyl groups, particularly at the 3 and 8 positions. nih.govCreation of selective estrogen receptor beta (ERβ) agonists. nih.gov
Fused-ring systemsFusion of other heterocyclic rings, such as benzodiazepine, to the chromene core. researchgate.netExploration of novel antimicrobial and antitumor agents. researchgate.net

Future derivatization strategies will likely explore a wider range of substituents and ring fusion approaches to create novel compounds with unique biological and material properties. This will undoubtedly lead to the discovery of new lead compounds for drug development and advanced materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-Methoxy-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield?

  • Methodological Answer : A metal-free synthesis from biaryl-2-carboxylic acids using potassium peroxydisulfate and silver nitrate in a water/acetonitrile solvent system is highly effective. Optimization involves controlling oxidation conditions (e.g., stoichiometry of peroxydisulfate) and solvent ratios to achieve yields up to 82% . Alternative routes include domino Michael/Michael/hemiacetalization reactions, though these require chiral organocatalysts for stereocontrol .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and substituent placement?

  • Methodological Answer : Combine NMR (¹H, ¹³C) with IR and HRMS-APCI for precise structural elucidation. For example, ¹H NMR analysis of the parent compound reveals distinct aromatic proton splitting patterns (δ 7.28–8.35 ppm), while IR confirms carbonyl stretching (~1733 cm⁻¹) . X-ray crystallography is recommended for resolving ambiguities in stereochemistry .

Q. What common chemical reactions are feasible for modifying the 4-methoxy substituent, and what reagents are optimal?

  • Methodological Answer : Nucleophilic substitution at the methoxy group can be achieved using thiols or amines under acidic conditions. For oxidation, potassium permanganate converts the chromenone core to quinones, while sodium borohydride selectively reduces carbonyl groups . Ensure inert atmospheres for reduction steps to prevent side reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives be achieved, and what catalysts enable diastereodivergence?

  • Methodological Answer : Modularly designed organocatalysts (MDOs), self-assembled from amino acids and cinchona alkaloids, drive diastereodivergent domino Michael/Michael/hemiacetalization reactions. Using (S)-proline-derived MDOs yields one diastereomer (up to 98:2 dr), while (R)-configured catalysts produce the opposite stereoisomer with >99% ee .

Q. What spectroscopic techniques are suitable for studying fluorescence properties of this compound derivatives, and how do substituents influence metal ion interactions?

  • Methodological Answer : Fluorometric assays in acetic acid buffer (λₑₓ = 350 nm, λₑₘ = 450 nm) reveal Fe³⁺-selective fluorescence quenching via photoinduced electron transfer (PET). Substituents like hydroxyl or chloropropyl groups enhance metal affinity, as shown in chitosan-based chemosensors . Compare with analogues lacking electron-donating groups to isolate substituent effects .

Q. How can conflicting biological activity data for this compound derivatives be resolved, particularly regarding cholinesterase inhibition vs. cytotoxicity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using derivatives with systematic substituent variations (e.g., methoxy vs. isopropoxy). Use in vitro acetylcholinesterase (AChE) assays and cytotoxicity screens (e.g., MTT on HEK293 cells). For example, piperazinylmethyl substitutions enhance AChE inhibition (IC₅₀ ~2 µM) but may increase cytotoxicity due to lipophilicity .

Q. What computational methods are effective for predicting the bioactivity of novel this compound analogues?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with biological targets like G-quadruplex DNA or kinase domains. Pair with DFT calculations (B3LYP/6-311G**) to analyze electronic properties influencing binding affinity. Validate predictions with in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.